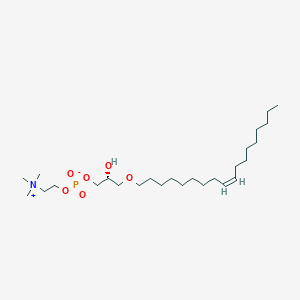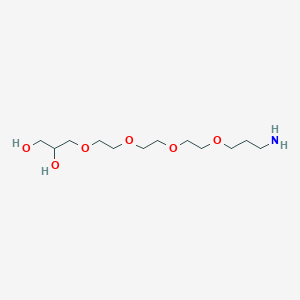
5-(Hydroxymethyl-D2)uracil-6-D1
Descripción general
Descripción
5-(Hydroxymethyl)-D2-uracil-6-D1 (HMU-6-D1) is an important biochemical compound with a wide range of applications in scientific research, laboratory experiments, and clinical studies. The compound has been studied extensively in recent years, and its mechanism of action, biochemical and physiological effects, and applications have been identified.
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl-D2)uracil-6-D1 has been used in a variety of scientific research applications, including studies of DNA repair and replication, drug metabolism, and cancer biology. The compound has also been used as a tool to study epigenetic mechanisms and to study the effects of epigenetic modifications on gene expression.
Mecanismo De Acción
5-(Hydroxymethyl-D2)uracil-6-D1 has been shown to act as an inhibitor of DNA methyltransferases, which are enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to DNA. This inhibition of DNA methyltransferases results in a decrease in the amount of DNA methylation, which can lead to changes in gene expression.
Biochemical and Physiological Effects
The inhibition of DNA methyltransferases by 5-(Hydroxymethyl-D2)uracil-6-D1 has been shown to have a variety of biochemical and physiological effects. These effects include changes in gene expression, alterations in chromatin structure, and changes in the epigenetic landscape. These effects can lead to changes in cell proliferation, differentiation, and apoptosis, as well as changes in the expression of proteins involved in cell cycle regulation and other cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Hydroxymethyl-D2)uracil-6-D1 has several advantages for laboratory experiments, including its high purity, low cost, and easy synthesis. Additionally, the compound is easy to use and can be stored at room temperature for extended periods of time. However, it should be noted that the compound is toxic in high concentrations and should be handled with caution.
Direcciones Futuras
The potential applications of 5-(Hydroxymethyl-D2)uracil-6-D1 are vast, and there are many areas of research that could benefit from further study of this compound. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in clinical studies. Additionally, further research into the effects of 5-(Hydroxymethyl-D2)uracil-6-D1 on epigenetic mechanisms and gene expression could prove beneficial. Finally, further research into the synthesis of 5-(Hydroxymethyl-D2)uracil-6-D1 and other related compounds could lead to the development of new and improved compounds with enhanced properties.
Propiedades
IUPAC Name |
6-deuterio-5-[dideuterio(hydroxy)methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10)/i1D,2D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBGXEHEIRGOBU-APAIHEESSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=O)NC(=O)N1)C([2H])([2H])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044085.png)






![N-[9-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B3044097.png)
![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-8-yl]-N,N-dimethylmethanimidamide](/img/structure/B3044099.png)